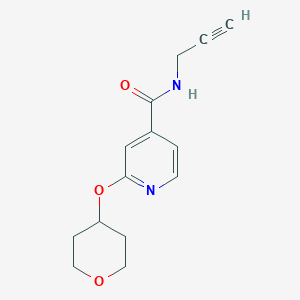

N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves strategic combinations of reactants under controlled conditions. For instance, compounds incorporating pyran rings and isonicotinamide units are synthesized through reactions involving key precursors like isonicotinoyl isothiocyanate and various alcohols or amines in solvents like acetonitrile. These methods emphasize the importance of selecting appropriate reactants and conditions to achieve desired structures (Aydın & Dağci, 2010).

Molecular Structure Analysis

The molecular structure of related compounds often showcases a blend of organic functionalities that dictate their chemical behavior. For example, compounds featuring isonicotinamide and tetrahydropyran motifs exhibit specific geometric arrangements and hydrogen bonding patterns, contributing to their stability and reactivity. X-ray diffraction studies reveal the intricate arrangements and interactions at the molecular level, providing a basis for understanding the structural characteristics of this compound and its analogs (Oswald, Motherwell, & Parsons, 2004).

Applications De Recherche Scientifique

1. Immunomodulating Activity

A study explored the synthesis and immunomodulating activity of a series of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, which are structurally related to N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. These compounds were found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, indicating potential immunomodulatory applications (Doria et al., 1991).

2. Understanding Enzyme Activity

Research focusing on N1-methylnicotinamide oxidase, an enzyme related to the chemical structure of this compound, provided insights into enzyme activity in liver fractions, presenting potential implications for understanding metabolic pathways and designing therapeutic interventions (Ohkubo & Fujimura, 1978).

3. Aldehyde Oxidase Activity

A study estimated aldehyde oxidase activity through the in vivo conversion ratio of N1-methylnicotinamide to pyridones, showcasing potential implications in the metabolic profiling and pharmacokinetics of related compounds (Sugihara et al., 2006).

4. Exploring Chemical Interactions

Investigations into the pharmacological profiles of similar compounds, like PF-04447943, a selective PDE9 inhibitor structurally akin to this compound, revealed insights into synaptic plasticity and cognitive function, paving the way for neuropharmacological applications (Hutson et al., 2011).

Propriétés

IUPAC Name |

2-(oxan-4-yloxy)-N-prop-2-ynylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-6-16-14(17)11-3-7-15-13(10-11)19-12-4-8-18-9-5-12/h1,3,7,10,12H,4-6,8-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXZLHIMMMQBCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC(=NC=C1)OC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2480467.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2480471.png)

![5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2480472.png)

![N-(cyanomethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2480473.png)

![4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2480474.png)

![2-(naphthalen-2-yloxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2480477.png)

![3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2480478.png)